16,16-Dimethyl-PGA2

Übersicht

Beschreibung

16,16-Dimethylprostaglandin A2 is a synthetic analogue of prostaglandin, which is a group of physiologically active lipid compounds. While the provided papers do not directly discuss 16,16-Dimethylprostaglandin A2, they do provide insights into similar compounds, such as 16,16-dimethylprostaglandin E2 (16,16-dimethyl-PGE2), which has been studied for its effects on human monocytes and gastric mucosa .

Synthesis Analysis

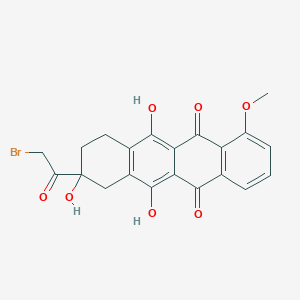

The synthesis of prostaglandin analogues like 16,16-dimethyl-PGE2 often involves complex organic reactions. For instance, the synthesis of related compounds has been described using stereospecific conjugate addition of cuprate reagents to cyclopentenones . This suggests that the synthesis of 16,16-Dimethylprostaglandin A2 would similarly require precise organic synthesis techniques.

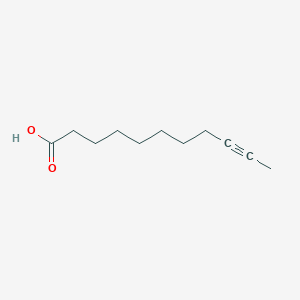

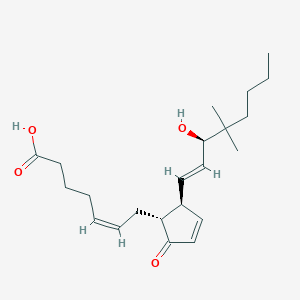

Molecular Structure Analysis

The molecular structure of prostaglandin analogues is critical for their biological activity. The structure of 16,16-dimethyl-PGE2, for example, allows it to interact with biological systems in a way that can inhibit the production of proinflammatory cytokines in human monocytes . The specific structure of 16,16-Dimethylprostaglandin A2 would be expected to play a similar role in its biological activity.

Chemical Reactions Analysis

Prostaglandin analogues like 16,16-dimethyl-PGE2 are involved in various chemical reactions in biological systems. For example, 16,16-dimethyl-PGE2 has been shown to increase the volume of gastric juice and the thickness of the mucus gel layer, which are reactions that contribute to its cytoprotective effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of prostaglandin analogues are essential for their function and stability. For example, the analytical procedure for determining 11-methyl-16,16-dimethylprostaglandin E2 in solutions required a cleanup step due to the nature of the carrier matrix, indicating the sensitivity of these compounds to their environment . The physical and chemical properties of 16,16-Dimethylprostaglandin A2 would similarly influence its stability and efficacy.

Relevant Case Studies

Case studies involving 16,16-dimethyl-PGE2 have shown its potential in reducing inflammation and protecting gastric mucosa. In human monocytes stimulated by Helicobacter pylori, 16,16-dimethyl-PGE2 inhibited the production of tumor necrosis factor-alpha and interleukin-1beta . Additionally, it has been shown to protect the gastric mucosa against ethanol-induced damage by increasing gastric juice and mucus gel layer thickness . These case studies provide a context for understanding the potential applications of 16,16-Dimethylprostaglandin A2 in similar scenarios.

Wissenschaftliche Forschungsanwendungen

Antivirales Mittel

16,16-Dimethyl-PGA2 hat nachweislich signifikante antivirale Eigenschaften. Es hemmt die Proliferation des Sendai-Virus in kultivierten Nierenzellen von afrikanischen Grünmeerkatzen um mehr als 90 % bei einer Konzentration von 4 µg/ml . Dies deutet darauf hin, dass es ein potenzieller Kandidat für die Entwicklung neuer antiviraler Medikamente sein könnte .

Metabolismusresistentes Analogon

This compound ist ein metabolismusresistentes Analogon von PGA2 mit einer relativ verlängerten Halbwertszeit . Diese Eigenschaft macht es zu einem wertvollen Werkzeug für die Untersuchung der biologischen Wirkungen von Prostaglandinen, da es nicht schnell abgebaut wird und seine Wirkungen daher über einen längeren Zeitraum beobachtet werden können .

Anti-Influenza-Mittel

Tägliche Infusion von 10 µg this compound-Methylester in mit Influenzavirus A infizierte Mäuse erhöhte das Überleben um 40 % . Dies deutet darauf hin, dass es ein potenzieller therapeutischer Wirkstoff zur Behandlung von Influenza sein könnte .

Antikrebsmittel

Die Behandlung von Mäusen, die mit Erythroleukämiezellen inoku

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 16,16-dimethyl-PGA2 are the prostaglandin pathways . Prostaglandins typically function as local hormones that can induce muscle relaxation, influence inflammatory responses, and regulate blood flow, among other functions .

Mode of Action

This compound modulates the prostaglandin pathways . This modulation results in changes to the functions typically regulated by prostaglandins, such as muscle relaxation, inflammatory responses, and blood flow .

Biochemical Pathways

The compound affects the prostaglandin pathways . These pathways have downstream effects on a variety of physiological functions, including muscle relaxation, inflammatory responses, and blood flow .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by a prolonged in vivo half-life . This property impacts the compound’s bioavailability, making it orally active .

Result of Action

The molecular and cellular effects of this compound’s action include the modulation of prostaglandin pathways, which in turn influence a variety of physiological functions . In a murine model, the prostaglandin E2 analog 16,16-dimethyl-PGE2 has been shown to increase survival efficacy as both a radioprotectant and radiomitigator .

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h6,8,12-15,17-18,20,24H,4-5,7,9-11,16H2,1-3H3,(H,25,26)/b8-6-,15-13+/t17-,18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTPSJUHMGPRFZ-QEJIITRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41691-92-3 | |

| Record name | 16,16-Dimethylprostagladin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041691923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,16-DIMETHYLPROSTAGLADIN A2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C181YIS8NP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

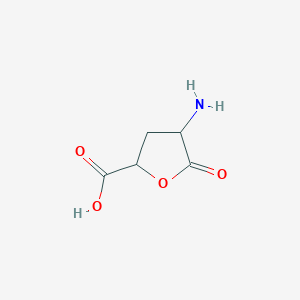

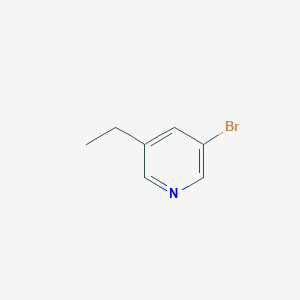

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

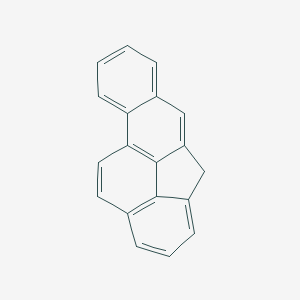

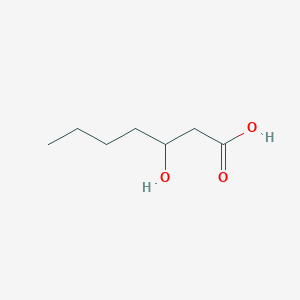

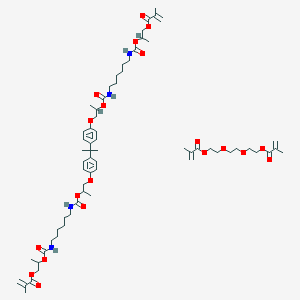

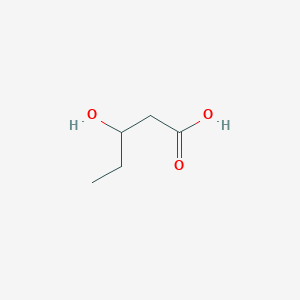

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.